molecular formula C15H15N3 B6142719 [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine CAS No. 953727-38-3

[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine

Cat. No. B6142719
CAS RN: 953727-38-3
M. Wt: 237.30 g/mol
InChI Key: PRJBJHDHYCIYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine” belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string N#CC (C=C1)=CC=C1CN2C=NC3=C2C=CC=C3 . This indicates the presence of a benzimidazole ring attached to a phenyl ring through a methanamine group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C15H11N3 and it has a molecular weight of 233.27 . The InChI code for the compound is 1S/C15H11N3/c16-9-12-5-7-13 (8-6-12)10-18-11-17-14-3-1-2-4-15 (14)18/h1-8,11H,10H2 .

Scientific Research Applications

Antimicrobial Agents

Research has shown that compounds containing the benzodiazole moiety, such as [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine, exhibit significant antimicrobial activity. These compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating their potential as broad-spectrum antimicrobial agents . This makes them valuable in developing new antibiotics and antifungal medications.

Anticancer Research

Benzodiazole derivatives are being explored for their anticancer properties. The structure of [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine allows it to interact with DNA and proteins within cancer cells, potentially inhibiting cell proliferation and inducing apoptosis. This application is crucial in the development of new chemotherapeutic agents that can target various types of cancer cells more effectively .

Neuroprotective Agents

Compounds like [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine are also being studied for their neuroprotective effects. These compounds can potentially protect neurons from damage caused by oxidative stress and neuroinflammation, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This research is vital for developing treatments that can slow down or prevent the progression of these debilitating conditions.

Anti-inflammatory Agents

The anti-inflammatory properties of benzodiazole derivatives are another area of interest. [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This application is particularly relevant in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Properties

Research has indicated that benzodiazole compounds possess significant antioxidant properties. [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging . This application is important in the development of supplements and pharmaceuticals aimed at enhancing overall health and longevity.

Antiviral Agents

The antiviral potential of benzodiazole derivatives is another promising area of research. Compounds like [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine have been studied for their ability to inhibit the replication of various viruses, including those responsible for influenza and other viral infections . This research is crucial for developing new antiviral drugs that can effectively combat viral diseases.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed and causes serious eye damage . The compound should be handled with appropriate safety measures, including wearing protective gloves and eye protection .

Mechanism of Action

properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJBJHDHYCIYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.